Cas no 7220-81-7 (Aflatoxin B2)
Aflatoxin B2 Chemical and Physical Properties
Names and Identifiers
-
- Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione,2,3,6a,8,9,9a-hexahydro-4-methoxy-, (6aR,9aS)-
- AFLATOXIN B2
- Aflatoxin B2 solution
- AFLATOXIN B2(RG)
- Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione,2,3,6a,8,9,9a-hexahydro-4-meth...
- (6aR-cis)-2,3,6a,8,9,9a-hexahydro-4-methoxy-cyclopenta[c]furo[3',2',4,5]furo[2,3-h][1]benzopyran-1,11-dione
- Aflatoxin B2, crystalline
- Aflatoxin-B(2)
- Dihydroaflatoxin B1
- Dihydroaflatoxine B1
- (6aR,9aS)-2,3,6a,8,9,9a-Hexahydro-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
- 2,3,6AALPHA,8,9,9AALPHA-HEXAHYDRO-4- METHOXYCYCLOPENTA(C)FURO(3',2':4,5)FURO(2,3-H)(1)BENZOPYRAN- 1,11-DIONE
- BRN 1355115
- Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione, 2,3,6a,8,9,9a-hexahydro-4-methoxy-, (6aR,9aS)-
- 7SKR7S646P
- Aflatoxin B2, from Aspergillus flavus
- (6aR-cis)-2,3,6a,8,9,9a-hexahydro-4-methoxycyclopenta[c]furo[3',2';4,5]furo[2,3-h][1]benzopyran-1,11-dione
- AFLATOXIN B [MI]
- (6aR,9aS)-4-methoxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione
- Aflatoxin B2, reference material
- Cyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione, 2,3,6aalpha,8,9,9aalpha-hexahydro-4-methoxy-
- EINECS 230-618-8
- Cyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione, 2,3,6a-alpha,8,9,9a-alpha-hexahydro-4-methoxy-
- Aflatoxin B2 0.5 microg/mL in Acetonitrile
- 1ST7206
- 7220-81-7
- Aflatoxin B2 solution in Acetonitrile, 100ug/mL
- AFLATOXINB2
- (6aR-cis)-2,3,6a,8,9,9a-hexahydro-4-methoxycyclopenta[c]furo[3',2'
- (3S,7R)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione
- 1ST7206-100A
- 4,5]furo[2,3-h][1]benzopyran-1,11-dione
- UNII-7SKR7S646P
- DL-threo-Ritalinic Acid Lactam
- SCHEMBL14424508
- 2,3,6aalpha,8,9,9aalpha-hexahydro-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
- CYCLOPENTA(C)FURO(3',2':4,5)FURO(2,3-H)(1)BENZOPYRAN-1,11-DIONE, 2,3,6A,8,9,9A-HEXAHYDRO-4-METHOXY-, (6AR-CIS)-
- 5-19-10-00552 (Beilstein Handbook Reference)
- 2,3,6aalpha,8,9,9aalpha-hexahydro-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione
- 2,3,6aalpha,8,9,9aalpha-Hexahydro-4-methoxycyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione
- AFLATOXIN B2 [HSDB]
- DTXSID70222535
- AFB2
- HSDB 3454
- CYCLOPENTA(C)FURO(3',2':4,5)FURO(2,3-H)(1)BENZOPYRAN-1,11-DIONE, 2,3,6A,8,9,9A-HEXAHYDRO-4-METHOXY-, (6AR,9AS)-
- CHEBI:48209
- 2,3,6aalpha,8,9,9aalpha-Hexahydro-4-methoxycyclopenta(c)furo(2',3':4,5)furo(2,3-h)chromene-1,11-dione
- CCRIS 13
- Q26840819
- (6aR,9aS)-2,3,6a,8,9,9ahexahydro-4-methoxy-cyclopenta[c]furo[3',2':4,5]furo[2,3h][1]benzopyran-1,11-dione
- aflatoxin B(2)
- aflatoxin B2, (6aR-cis)-isomer
- Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione, 2,3,6a.alpha.,8,9,9a.alpha.-hexahydro-4-methoxy-
- (6aR-cis)-2,3,6a,8,9,9a-Hexahydro-4-methoxycyclopenta
- 11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione
- Cyclopenta(c)furo(3',2':4,5)furo(2,3h)(1)benzopyran1,11dione, 2,3,6aalpha,8,9,9aalphahexahydro4methoxy
- (3S,7R)-11-methoxy-6,8,19-trioxapentacyclo(10.7.0.02,9.03,7.013,17)nonadeca-1,9,11,13(17)-tetraene-16,18-dione
- WWSYXEZEXMQWHT-WNWIJWBNSA-N
- G12271
- DA-70627
- DTXCID00145026
- 2,3,6aalpha,8,9,9aalpha-hexahydro-4-methoxycyclopenta[c]furo[2',3':4,5]furo[2,3-h]chromene-1,11-dione
- 11-methoxy-6,8,19-trioxapentacyclo(10.7.0.02,9.03,7.013,17)nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione
- Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione, 2,3,6a,8,9,9a-hexahydro-4-methoxy-, (6aR-cis)-
- 2,3,6aalpha,8,9,9aalphaHexahydro4methoxycyclopenta(c)furo(3',2':4,5)furo(2,3h)(1)benzopyran1,11dione
- 37337-38-5
- Dihydroafflatoxin B1
- (6aR,9aS)-4-methoxy-2,3,6a,8,9,9a-hexahydrocyclopenta(c)furo(3',2':4,5)furo(2,3-h)chromene-1,11-dione
- (6aR-cis)-2,3,6a,8,9,9a-hexahydro-4-methoxycyclopenta(c)furo(3',2';4,5)furo(2,3-h)(1)benzopyran-1,11-dione
- GLXC-21058
- 2,3,6aalpha,8,9,9aalpha-hexahydro-4-methoxycyclopenta(c)furo(3',2':4,5)furo(2,3-h)chromene-1,11-dione
- Aflatoxin B2
-
- MDL: MFCD00078140
- Inchi: 1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1
- InChI Key: WWSYXEZEXMQWHT-WNWIJWBNSA-N
- SMILES: O1C2C=C(C3C4=C(C(=O)OC=3C=2[C@@H]2CCO[C@H]12)C(CC4)=O)OC
Computed Properties
- Exact Mass: 314.07900
- Monoisotopic Mass: 314.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 1
- Complexity: 610
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 10
- XLogP3: 1.3
- Topological Polar Surface Area: 71.1A^2
Experimental Properties
- Color/Form: Colorless or light yellow crystal, showing blue fluorescence
- Density: 1.52±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 305 °C (decomposition) (chloroform )
- Boiling Point: 373.98°C (rough estimate)
- Flash Point: 11 °C
- Refractive Index: 1.4800 (estimate)
- Solubility: Almost insoluble (0.012 g/l) (25 º C),
- PSA: 74.97000
- LogP: 2.15290
- Merck: 13,180
- Specific Rotation: D -492° (c = 0.1 in CHCl3)
- Solubility: Soluble in chloroform and ethanol, slightly soluble in water.
Aflatoxin B2 Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H300+H310+H330,H350
- Warning Statement: P201,P260,P264,P280,P284,P301+P310
- Hazardous Material transportation number:UN 3462 6
- WGK Germany:3
- Hazard Category Code: R45;R26/27/28
- Safety Instruction: S53;S28;S36/37;S45
- FLUKA BRAND F CODES:10
- RTECS:GY1722000
-
Hazardous Material Identification:
- Hazard Level:6.1(a)
- Risk Phrases:R45
- Safety Term:6.1(a)
- HazardClass:6.1(a)
- PackingGroup:I
- Toxicity:LD50 orally in day old duckling: 84.8 mg/50 gm body wt (Carnaghan)
- Storage Condition:2-8°C
Aflatoxin B2 Pricemore >>
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Aflatoxin B2 Related Literature
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on Aflatoxin B2
Chemical and Biological Profile of Aflatoxin B2 (CAS No. 7220-81-7)
Aflatoxin B2, with the chemical name (4R,5S)-4,5-epoxy-3-methyl-2(4H)-furanone, is a naturally occurring mycotoxin produced by certain species of Aspergillus fungi. Its molecular formula is C17H16O6, and its CAS number is 7220-81-7. This compound is one of the most studied mycotoxins due to its significant impact on human and animal health, as well as its relevance in food safety and agricultural practices.
The structural features of Aflatoxin B2 make it highly reactive and toxic. The presence of an epoxy group at the C4-C5 position contributes to its carcinogenicity, immunosuppressive effects, and potential liver toxicity. These properties have been extensively researched in toxicology and pharmacology, leading to a deeper understanding of its mechanisms of action.
In recent years, advancements in analytical chemistry have improved the detection and quantification of Aflatoxin B2 in various matrices. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) have become indispensable tools for ensuring compliance with regulatory limits set by agencies like the U.S. Food and Drug Administration (FDA) and the European Union's Commission Regulation (EC) No 404/2008.
One of the most significant areas of research involving Aflatoxin B2 is its role in chronic liver disease. Studies have demonstrated that prolonged exposure to this mycotoxin can lead to hepatocellular carcinoma, particularly in regions where mycotoxin contamination is prevalent. The World Health Organization (WHO) has classified Aflatoxin B2 as a Group 2B carcinogen, indicating its probable carcinogenicity to humans.
The development of biomarkers for Aflatoxin B2 exposure has been a major focus in clinical research. Urinary aflatoxin metabolites, such as aflatoxin M1, are commonly used as indicators of internal exposure. However, recent studies have highlighted the importance of measuring intact Aflatoxin B2 in biological samples to better assess risk. This approach has provided new insights into the variability of toxicity among individuals based on genetic and environmental factors.
From a pharmaceutical perspective, the study of Aflatoxin B2 has inspired the development of therapeutic strategies aimed at mitigating its harmful effects. Researchers have explored the use of natural antioxidants and synthetic compounds that can neutralize the reactive epoxy group in Aflatoxin B2, thereby reducing its toxicity. For instance, studies on polyphenols found in plants like turmeric and green tea have shown promise in inhibiting aflatoxin-induced oxidative stress.
The agricultural sector has also seen significant efforts to minimize Aflatoxin B2 contamination in crops. Innovations such as biological control using non-toxic strains of Aspergillus and improved storage conditions have been implemented to reduce fungal growth and toxin production. These strategies are crucial for protecting both human health and economic stability, as mycotoxin-contaminated crops can lead to substantial losses for farmers.
In conclusion, Aflatoxin B2 (CAS No. 7220-81-7) remains a critical subject of study due to its widespread occurrence and severe health implications. Ongoing research continues to uncover new aspects of its toxicology, detection methods, and potential interventions. By integrating interdisciplinary approaches from chemistry, biology, agriculture, and medicine, scientists are making strides toward mitigating the risks associated with this pervasive mycotoxin.
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